Cas no 1055897-41-0 (Methyl 4-(benzylamino)nicotinate)

Methyl 4-(benzylamino)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- KQVGOJYKZLEODX-UHFFFAOYSA-N
- Methyl 4-(benzylamino)nicotinate
- SCHEMBL1523353
- Methyl4-(benzylamino)nicotinate
- 1055897-41-0
-
- Inchi: InChI=1S/C14H14N2O2/c1-18-14(17)12-10-15-8-7-13(12)16-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,15,16)
- InChI Key: KQVGOJYKZLEODX-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CNC=CC1=NCC2=CC=CC=C2
Computed Properties
- Exact Mass: 242.105527694Da
- Monoisotopic Mass: 242.105527694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.2Ų
Methyl 4-(benzylamino)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM178354-1g |
methyl 4-(benzylamino)nicotinate |
1055897-41-0 | 95% | 1g |
$549 | 2021-08-05 | |
Alichem | A029206410-1g |
Methyl 4-(benzylamino)nicotinate |
1055897-41-0 | 95% | 1g |
$492.96 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1755917-1g |
Methyl 4-(benzylamino)nicotinate |
1055897-41-0 | 98% | 1g |
¥4099.00 | 2024-08-09 | |
Chemenu | CM178354-1g |
methyl 4-(benzylamino)nicotinate |
1055897-41-0 | 95% | 1g |
$537 | 2022-06-14 |
Methyl 4-(benzylamino)nicotinate Related Literature
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on Methyl 4-(benzylamino)nicotinate
Methyl 4-(benzylamino)nicotinate (CAS No. 1055897-41-0): An Overview and Recent Research Advances
Methyl 4-(benzylamino)nicotinate (CAS No. 1055897-41-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of nicotinic acid, with a benzylamino group attached to the pyridine ring, and a methyl ester group at the carboxylic acid position. The unique structural features of Methyl 4-(benzylamino)nicotinate make it a valuable candidate for various biological and therapeutic applications.
The chemical structure of Methyl 4-(benzylamino)nicotinate can be represented as C14H16N2O2. It is a white crystalline solid with a molecular weight of 248.29 g/mol. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility properties make it suitable for various experimental conditions and formulations in both laboratory and industrial settings.
Recent research has focused on the biological activities and potential therapeutic applications of Methyl 4-(benzylamino)nicotinate. Studies have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that Methyl 4-(benzylamino)nicotinate significantly reduced inflammation in a murine model of multiple sclerosis by inhibiting the activation of microglial cells and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, Methyl 4-(benzylamino)nicotinate has also been investigated for its neuroprotective effects. A study conducted by researchers at the University of California, San Francisco, found that this compound protected neuronal cells from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that Methyl 4-(benzylamino)nicotinate could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of Methyl 4-(benzylamino)nicotinate have also been studied extensively. Research has shown that the compound has good oral bioavailability and is rapidly absorbed from the gastrointestinal tract. It is metabolized primarily in the liver via cytochrome P450 enzymes, with major metabolites including hydroxylated derivatives and glucuronide conjugates. The half-life of Methyl 4-(benzylamino)nicotinate in vivo is approximately 3-4 hours, making it suitable for multiple dosing regimens.
In terms of safety, preclinical studies have indicated that Methyl 4-(benzylamino)nicotinate is well-tolerated at therapeutic doses. Toxicity studies in rodents have shown no significant adverse effects on major organs or physiological parameters at doses up to 500 mg/kg. However, further clinical trials are necessary to fully evaluate its safety profile in humans.
The potential therapeutic applications of Methyl 4-(benzylamino)nicotinate extend beyond inflammation and neuroprotection. Recent studies have explored its use as an antiviral agent against various viral infections, including influenza and herpes simplex virus (HSV). A study published in the Antiviral Research journal in 2022 reported that Methyl 4-(benzylamino)nicotinate inhibited viral replication by interfering with viral entry into host cells and modulating host immune responses.
In conclusion, Methyl 4-(benzylamino)nicotinate (CAS No. 1055897-41-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, neuroprotective, and antiviral properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.
1055897-41-0 (Methyl 4-(benzylamino)nicotinate) Related Products
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 857369-11-0(2-Oxoethanethioamide)
- 4964-69-6(5-Chloroquinaldine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)




